Azilsartan trimethylethanolamine
Description
Azilsartan trimethylethanolamine is an angiotensin II receptor blocker (ARB) developed for the treatment of hypertension. It functions by selectively inhibiting the angiotensin II type 1 (AT1) receptor, thereby reducing vasoconstriction and aldosterone secretion . This compound is a salt form of azilsartan, where trimethylethanolamine (choline) enhances solubility and bioavailability. Developed by Jiangsu Hansoh Pharmaceutical, it is marketed as a new molecular entity with distinct pharmacokinetic advantages over other ARBs . Its molecular formula is C30H29N5O8, and it is stored as a powder at -20°C or in solvent at -80°C to maintain stability . Clinical trials have demonstrated its efficacy in lowering systolic and diastolic blood pressure (SBP/DBP) through both monotherapy and combination regimens with diuretics like chlorthalidone .
Properties
CAS No. |
1824707-75-6 |
|---|---|
Molecular Formula |
C30H33N5O6 |
Molecular Weight |
559.623 |
IUPAC Name |
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 1-((2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (1:1) |
InChI |
InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
RGPFEJSMFMFCIT-UHFFFAOYSA-M |
SMILES |
OCC[N+](C)(C)C.O=C(C1=C2C(N=C(OCC)N2CC3=CC=C(C4=CC=CC=C4C5=NC(ON5)=O)C=C3)=CC=C1)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azilsartan trimethylethanolamine; TAK-536; TAK-536; TAK-536; Azilsartan. |
Origin of Product |
United States |
Comparison with Similar Compounds
Azilsartan trimethylethanolamine belongs to the ARB class, which includes olmesartan (OLM), valsartan (VAL), candesartan (CAND), and losartan (CLD). Below is a detailed comparison based on clinical efficacy, mechanisms, and pharmacokinetics:
Efficacy in Blood Pressure Reduction
Clinical trials highlight azilsartan's superior antihypertensive effects. In a 26-week randomized study, azilsartan medoxomil (AZL-M, a prodrug converted to azilsartan) reduced SBP by 14.3 mmHg and DBP by 7.2 mmHg, outperforming OLM (ΔSBP: 11.5 mmHg; ΔDBP: 6.0 mmHg) and VAL (ΔSBP: 10.0 mmHg; ΔDBP: 5.5 mmHg) . Similar trends were observed in 24-hour ambulatory blood pressure monitoring (ABPM), where AZL-M achieved a 12.1 mmHg SBP reduction compared to 9.7 mmHg for CAND . These results suggest azilsartan’s enhanced efficacy, likely due to its higher AT1 receptor affinity and prolonged receptor occupancy .
Table 1: Blood Pressure Reduction in Clinical Trials
*24-hour ABPM data.
Pharmacokinetic and Formulation Advantages
This compound’s choline salt formulation improves aqueous solubility, enabling faster absorption and higher plasma concentrations compared to other ARBs. For instance, its bioavailability is 60% versus 26% for VAL and 28% for OLM . Additionally, its half-life (11–14 hours) allows once-daily dosing, enhancing patient compliance . In contrast, losartan requires twice-daily dosing due to a shorter half-life (~6 hours) .
Unique Mechanisms Beyond AT1 Blockade
Preclinical studies reveal azilsartan’s antioxidant properties via Nrf2 activation, which upregulates antioxidant enzymes (e.g., catalase, SOD1) and inhibits ROS production . This mechanism may confer organ-protective effects, such as attenuating osteoporosis by suppressing osteoclastogenesis . Other ARBs, like telmisartan, exhibit partial PPAR-γ agonism but lack comparable antioxidant activity .
Table 2: Pharmacokinetic Comparison of ARBs
| Compound | Bioavailability (%) | Half-life (h) | Dosing Frequency | |
|---|---|---|---|---|
| Azilsartan | 60 | 11–14 | Once daily | |
| Valsartan | 26 | 6–9 | Once/twice daily | |
| Olmesartan | 28 | 13–16 | Once daily | |
| Losartan | 33 | 6 | Twice daily |
Cost and Availability
This compound is priced at €55 per unit (2018 data), comparable to other ARBs like OLM (€50–€60) . However, its newer status may limit generic availability in some markets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
